1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Description
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c18-12-3-1-11(2-4-12)9-25-10-15-22-23-17(26-15)21-16(24)20-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCJMVNPDMXOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then reacted with sulfonyl chloride and nucleophilic attack by amines to yield the final compound .
Chemical Reactions Analysis
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to the active site of VEGFR-2, a receptor involved in angiogenesis . This binding inhibits the receptor’s activity, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique compared to other thiadiazole derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: Demonstrates antibacterial activity.
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Shows anticancer activity.
These compounds share the thiadiazole core but differ in their substituents and specific biological activities, highlighting the versatility and potential of thiadiazole derivatives in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
